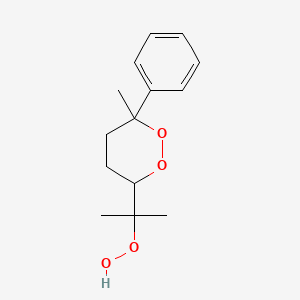
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl is a chemical compound with the molecular formula C14H20O4 . This compound is characterized by the presence of a hydroperoxide group, which makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of organic peroxides and dioxane derivatives. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl undergoes various types of chemical reactions, including:
Oxidation: The hydroperoxide group can participate in oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydroperoxide group into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl exerts its effects involves the interaction of the hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which play a role in oxidative stress and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydroperoxides and dioxane derivatives, such as:
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)propyl
- Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)butyl
Uniqueness
What sets Hydroperoxide, 1-methyl-1-(6-methyl-6-phenyl-1,2-dioxan-3-yl)ethyl apart is its specific molecular structure, which imparts unique reactivity and stability characteristics. This makes it particularly valuable in specialized chemical synthesis and research applications .
Eigenschaften
CAS-Nummer |
830345-30-7 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
6-(2-hydroperoxypropan-2-yl)-3-methyl-3-phenyldioxane |
InChI |
InChI=1S/C14H20O4/c1-13(2,17-15)12-9-10-14(3,18-16-12)11-7-5-4-6-8-11/h4-8,12,15H,9-10H2,1-3H3 |
InChI-Schlüssel |
DESGMXJFHYJVGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(OO1)C(C)(C)OO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoyl chloride](/img/structure/B14218554.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

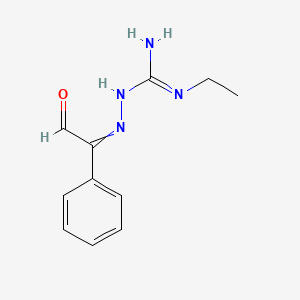
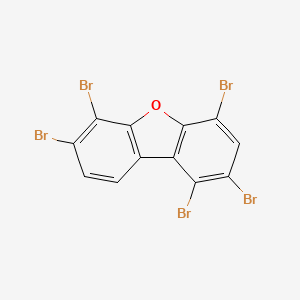
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

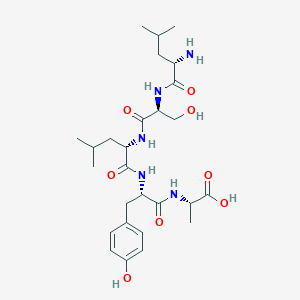
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
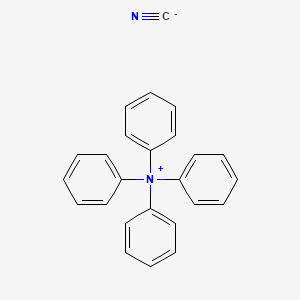
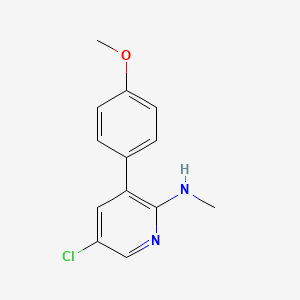
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
